N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with a complex structure It features a benzyl group, a trimethoxyphenyl group, and a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the dihydro-1,2-oxazole ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with a hydroxylamine derivative under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated trimethoxybenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and trimethoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl and trimethoxyphenyl groups can participate in nucleophilic substitution reactions. Reagents such as sodium hydride and benzyl chloride are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or benzyl chloride in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxamide
- N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-sulfonamide
Uniqueness
N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-benzyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O5/c1-24-16-9-14(10-17(25-2)19(16)26-3)15-11-18(27-22-15)20(23)21-12-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3,(H,21,23) |
InChI Key |
BHSDBOWQXQMWTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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